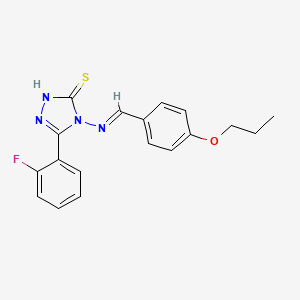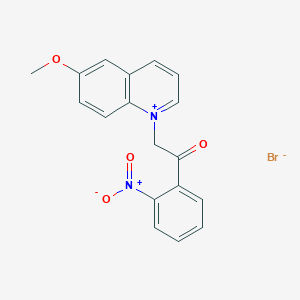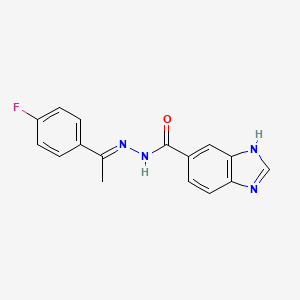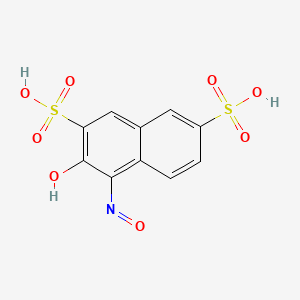
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-4-((4-propoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: FPTT , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of FPTT involves several steps. One common approach is the condensation of 2-fluorobenzaldehyde with 4-propoxybenzylamine to form an imine intermediate. Subsequent cyclization with thiosemicarbazide yields the 1,2,4-triazole ring. Finally, the thiol group is introduced to obtain FPTT.
Reaction Conditions:Iminization: 2-fluorobenzaldehyde reacts with 4-propoxybenzylamine in a solvent (e.g., ethanol or dichloromethane) with an acid catalyst (e.g., HCl).
Cyclization: The imine intermediate undergoes cyclization with thiosemicarbazide in a basic medium (e.g., NaOH).
Thiolation: The final step involves introducing the thiol group (e.g., using Lawesson’s reagent).
Industrial Production: While FPTT is not yet produced on an industrial scale, research efforts continue to optimize its synthesis for practical applications.
Analyse Chemischer Reaktionen
FPTT participates in various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the triazole ring may yield different derivatives.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).
Wissenschaftliche Forschungsanwendungen
Chemistry:
- FPTT serves as a versatile building block for designing novel ligands and catalysts.
- Its unique structure makes it valuable in medicinal chemistry.
- FPTT exhibits promising antimicrobial and antifungal properties.
- Researchers explore its potential as an anticancer agent due to its interaction with specific cellular targets.
- FPTT derivatives could find applications in materials science, such as organic electronics or sensors.
Wirkmechanismus
The exact mechanism of FPTT’s effects depends on its specific application. It likely interacts with cellular proteins, enzymes, or receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
FPTT stands out due to its fluorine substitution and triazole-thiol moiety. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., thiols, thioethers).
Eigenschaften
CAS-Nummer |
577982-16-2 |
|---|---|
Molekularformel |
C18H17FN4OS |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4OS/c1-2-11-24-14-9-7-13(8-10-14)12-20-23-17(21-22-18(23)25)15-5-3-4-6-16(15)19/h3-10,12H,2,11H2,1H3,(H,22,25)/b20-12+ |
InChI-Schlüssel |
AAKVBSBUAPZSCC-UDWIEESQSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)
![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004662.png)


![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)


![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)


